![molecular formula C24H32N4O B5682386 [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B5682386.png)
[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone is a complex organic compound that features a combination of piperazine, pyridine, and piperidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and piperidine intermediates, followed by their coupling through a methanone linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized separately and then combined. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures in place.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions may target the methanone linkage, converting it to a methylene group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is being investigated for its potential therapeutic properties, including its ability to act as a ligand for certain receptors or enzymes. This makes it a candidate for drug development in areas such as oncology and neurology.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
- [4-(2-Phenylethyl)piperidin-1-yl]methanone
- [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanone
- [4-(2-Phenylethyl)piperidin-1-yl]pyridine
Uniqueness
What sets [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone apart from these similar compounds is its combined structure, which offers a unique set of chemical and biological properties
属性
IUPAC Name |
[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-26-15-17-27(18-16-26)23-10-9-22(19-25-23)24(29)28-13-11-21(12-14-28)8-7-20-5-3-2-4-6-20/h2-6,9-10,19,21H,7-8,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDOWPOETAJFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
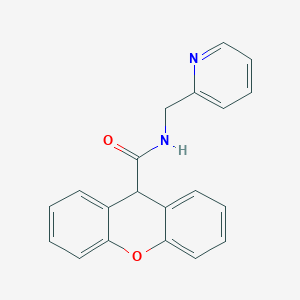
![2-{9-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}propanoic acid](/img/structure/B5682306.png)
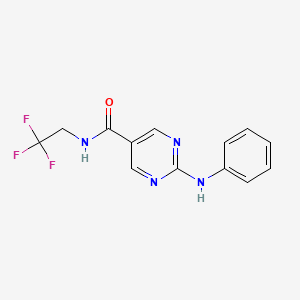
![(2E)-3-[3-(6,7-DIMETHOXY-1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B5682336.png)
![methyl 1-(cyclopropylmethyl)-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate hydrochloride](/img/structure/B5682343.png)
![7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5682358.png)
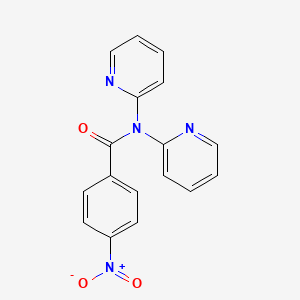
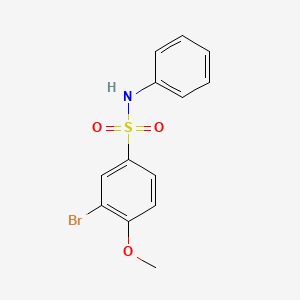
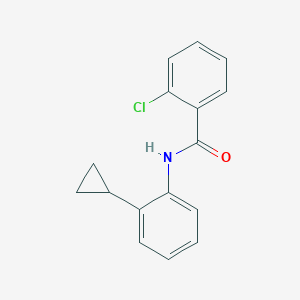
![3-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-N-cyclohexyl-N-methylpyridin-2-amine](/img/structure/B5682380.png)
![6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B5682387.png)
![2,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B5682393.png)
![7-(cyclobutylmethyl)-2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5682396.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)propanamide](/img/structure/B5682404.png)
